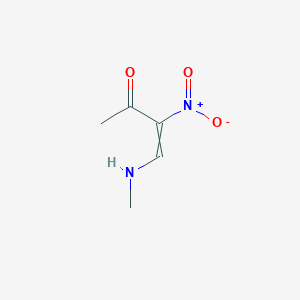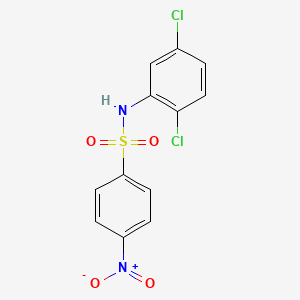
N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro and dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2,5-dichlorophenyl)-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfonic acid derivatives.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The presence of the nitro and dichlorophenyl groups may enhance its binding affinity to certain molecular targets, leading to the modulation of biological pathways. Further research is needed to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,5-dichlorophenyl)-4-methoxybenzenesulfonamide
- N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide
- N-(2,5-dichlorophenyl)-4-aminobenzenesulfonamide
Uniqueness
N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and dichlorophenyl groups, which may confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the dichlorophenyl group can influence the compound’s hydrophobicity and binding interactions with molecular targets. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H8Cl2N2O4S |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-1-6-11(14)12(7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |
Clé InChI |
NGMDFKJAFOSOAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


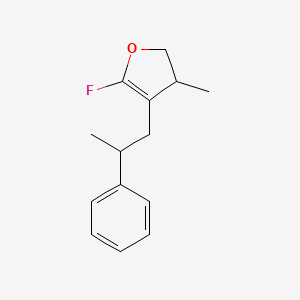
![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)
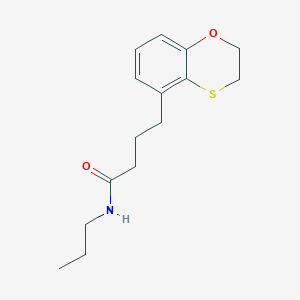
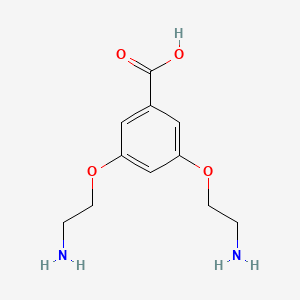
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
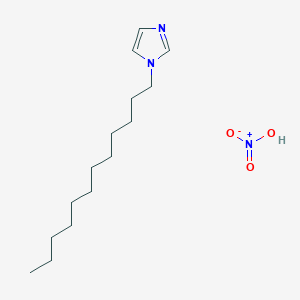

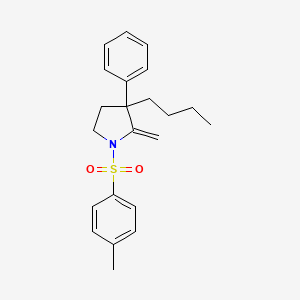
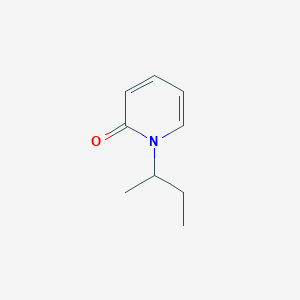

![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)

![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
